An In-depth Technical Guide to the Synthesis of Metaflumizone and Its Isomers
An In-depth Technical Guide to the Synthesis of Metaflumizone and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of metaflumizone, a broad-spectrum semicarbazone insecticide. The document details the synthetic pathways for metaflumizone and its key intermediates, presents quantitative data in structured tables, and includes detailed experimental protocols. Visual diagrams generated using the DOT language are provided to illustrate the chemical transformations.
Introduction
Metaflumizone is a voltage-dependent sodium channel blocker that effectively controls a wide range of insect pests.[1] It exists as a mixture of (E)- and (Z)-isomers due to the restricted rotation around the carbon-nitrogen double bond. The (E)-isomer is the more biologically active form, and commercial formulations typically contain a minimum E/Z ratio of 90:10.[1][2][3] The synthesis of metaflumizone involves the condensation of two key intermediates: 2-(4-cyanophenyl)-1-(3-(trifluoromethyl)phenyl)ethanone and 4-(trifluoromethoxy)phenylhydrazine-1-carboxamide.
Overall Synthesis Pathway
The synthesis of metaflumizone can be conceptually divided into three main stages:
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Synthesis of Intermediate 1: Preparation of 4-(trifluoromethoxy)phenylhydrazine-1-carboxamide.
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Synthesis of Intermediate 2: Preparation of 2-(4-cyanophenyl)-1-(3-(trifluoromethyl)phenyl)ethanone.
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Final Condensation: Reaction of the two intermediates to yield metaflumizone.
Synthesis of Intermediates
Synthesis of 4-(trifluoromethoxy)phenylhydrazine-1-carboxamide (Intermediate 1)
This intermediate is synthesized in a two-step process starting from p-trifluoromethoxyaniline.
Step 1: Synthesis of Methyl (4-(trifluoromethoxy)phenyl)carbamate
p-Trifluoromethoxyaniline is reacted with methyl chloroformate in the presence of a base to form the corresponding carbamate.
Step 2: Synthesis of 4-(trifluoromethoxy)phenylhydrazine-1-carboxamide
The carbamate is then reacted with hydrazine hydrate to yield the desired semicarbazide intermediate.
Synthesis of 2-(4-cyanophenyl)-1-(3-(trifluoromethyl)phenyl)ethanone (Intermediate 2)
This ketone intermediate is synthesized via a Friedel-Crafts acylation reaction.
Experimental Protocol (Representative)
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To a stirred suspension of a Lewis acid catalyst (e.g., aluminum chloride) in a suitable solvent (e.g., dichloromethane), add 3-(trifluoromethyl)benzoyl chloride at a low temperature (e.g., 0 °C).
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To this mixture, add a solution of 4-cyanophenylacetic acid in the same solvent dropwise, maintaining the low temperature.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or HPLC).
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Quench the reaction by carefully pouring the mixture into ice-water.
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Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
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Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to obtain the desired ketone.
Final Condensation: Synthesis of Metaflumizone
Metaflumizone is synthesized by the condensation of the two key intermediates in the presence of a catalyst.[1][4]
Experimental Protocol
A general protocol for the final condensation step is as follows:
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Charge a reactor with 2-(4-cyanophenyl)-1-(3-(trifluoromethyl)phenyl)ethanone, 4-(trifluoromethoxy)phenylhydrazine-1-carboxamide, a suitable catalyst (e.g., glacial acetic acid, p-toluenesulfonic acid), and a water-insoluble organic solvent (e.g., toluene, xylene).[4]
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Heat the reaction mixture to a temperature between 80 °C and 140 °C for 1 to 3 hours.[4]
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During the reaction, continuously remove the water generated, for example, by using a Dean-Stark apparatus, to drive the equilibrium towards the product.[1][4]
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After the reaction is complete, cool the mixture to 0-30 °C.[4]
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The product precipitates out of the solution and is isolated by filtration.
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Wash the solid product with a cold solvent and dry to obtain metaflumizone as a mixture of E/Z isomers.
Quantitative Data
The following tables summarize the quantitative data for the synthesis of metaflumizone and its intermediates based on patent literature.
Table 1: Synthesis of 4-(trifluoromethoxy)phenylhydrazine-1-carboxamide
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl (4-(trifluoromethoxy)phenyl)carbamate | 50% Hydrazine Hydrate | - | 90 | 25 | 90 | [5] |
Table 2: Synthesis of Metaflumizone
| Intermediate 1 (g) | Intermediate 2 (g) | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | E/Z Ratio | Reference |
| 23.52 | 23.53 | Glacial Acetic Acid | Xylene | 140 | 2.5 | 90.4 | >95:5 | [4] |
| 24.70 | 23.53 | 2% Sulfuric Acid | Toluene | 110 | 2 | 93.0 | >96:4 | [4] |
| 28.22 | 23.53 | Conc. HCl | Dichloroethane | 80 | 1.5 | 92.3 | >95:5 | [4] |
| 54 | 57.8 | p-Toluenesulfonic Acid | Methanol | 60 | 8 | 85 | - | [5] |
Isomers of Metaflumizone
Metaflumizone exists as (E) and (Z) isomers at the C=N double bond. The (E)-isomer is generally more insecticidally active.
Separation of E/Z Isomers
The separation of the E/Z isomers of metaflumizone can be achieved by chromatographic techniques or selective crystallization.
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Chromatography: High-performance liquid chromatography (HPLC) using a suitable stationary phase (e.g., C18) and mobile phase can be employed for both analytical and preparative separation of the isomers.[2][6] The choice of solvent and pH can significantly influence the separation efficiency.
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Selective Crystallization: The difference in the physical properties of the E and Z isomers, such as solubility in different solvents, can be exploited for their separation by fractional crystallization. This involves dissolving the isomer mixture in a suitable solvent at an elevated temperature and then allowing it to cool slowly. The less soluble isomer will crystallize out first, allowing for its separation.
Experimental Protocol: Isomer Separation by Preparative HPLC (General Procedure)
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Dissolve the E/Z isomer mixture of metaflumizone in a suitable solvent.
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Use a preparative HPLC system equipped with a C18 column.
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Develop a mobile phase, which could be a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer, to achieve baseline separation of the E and Z isomers in an analytical run.
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Scale up the separation to the preparative column, injecting larger quantities of the mixture.
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Collect the fractions corresponding to the E and Z isomers separately.
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Combine the respective fractions and remove the solvent under reduced pressure to obtain the purified isomers.
Conclusion
This technical guide has outlined the synthetic pathways for metaflumizone and its key intermediates. The final condensation reaction provides a mixture of E/Z isomers, with the more active E-isomer being the major component. The provided experimental protocols and quantitative data serve as a valuable resource for researchers involved in the synthesis and development of metaflumizone and related compounds. Further optimization of the synthesis of the ketone intermediate and the development of stereoselective synthetic methods for the preferential formation of the E-isomer could be areas of future research.
References
- 1. Separation of Metaflumizone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Metaflumizone, (Z)- | C24H16F6N4O2 | CID 9827529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Metaflumizone | C24H16F6N4O2 | CID 11614934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
